molecular formula C19H18N2O5 B11461293 ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate

ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate

Cat. No.: B11461293
M. Wt: 354.4 g/mol
InChI Key: SGHMXWYTUPNKQU-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a suitable catalyst to form the benzoxazine ring. This intermediate is then reacted with 4-aminobenzoic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated derivatives of the original compound.

Scientific Research Applications

Ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetyl]amino}benzoate is unique due to its specific structure, which combines the benzoxazine ring with an acetylamino group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-[[2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C19H18N2O5/c1-2-25-18(23)12-7-9-13(10-8-12)20-17(22)11-15-19(24)26-16-6-4-3-5-14(16)21-15/h3-10,15,21H,2,11H2,1H3,(H,20,22)

InChI Key

SGHMXWYTUPNKQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2

Origin of Product

United States

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